molecular formula C2H6F3NS B1360224 Dimethylaminosulfur trifluoride CAS No. 3880-03-3

Dimethylaminosulfur trifluoride

Cat. No.: B1360224
CAS No.: 3880-03-3
M. Wt: 133.14 g/mol
InChI Key: SAVQQRYWWAGSQW-UHFFFAOYSA-N
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Description

Dimethylaminosulfur trifluoride is an organosulfur compound with the chemical formula (CH₃)₂NSF₃. It is a colorless liquid that is widely used as a fluorinating reagent in organic synthesis. This compound is known for its ability to replace hydroxyl groups with fluorine atoms, making it a valuable tool in the preparation of organofluorine compounds .

Preparation Methods

Dimethylaminosulfur trifluoride is typically synthesized by reacting dimethylaminotrimethylsilane with sulfur tetrafluoride. The reaction is carried out at low temperatures, usually around -70°C, in an ether solvent. The reaction mixture is then stirred at room temperature for several days, and the desired product is obtained by filtration as a white crystalline solid .

Mechanism of Action

The mechanism of action of dimethylaminosulfur trifluoride involves the nucleophilic attack of the hydroxyl group of the substrate on the sulfur atom, followed by the elimination of hydrogen fluoride. This leads to the formation of an alkoxyaminosulfur difluoride intermediate, which then undergoes nucleophilic attack by fluoride to produce the final fluorinated product . The reaction can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the substrate .

Comparison with Similar Compounds

Dimethylaminosulfur trifluoride is part of a group of compounds known as dialkylaminosulfur trifluorides. Similar compounds include:

This compound is unique in its balance of reactivity and stability, making it a versatile reagent for various fluorination reactions.

Properties

IUPAC Name

N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVQQRYWWAGSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192068
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3880-03-3
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Dimethylamino)sulfur trifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylaminosulfur trifluoride
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Dimethylaminosulfur trifluoride
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Dimethylaminosulfur trifluoride
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Dimethylaminosulfur trifluoride
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Dimethylaminosulfur trifluoride
Reactant of Route 6
Dimethylaminosulfur trifluoride

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